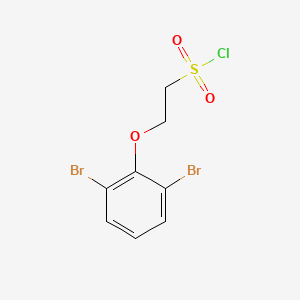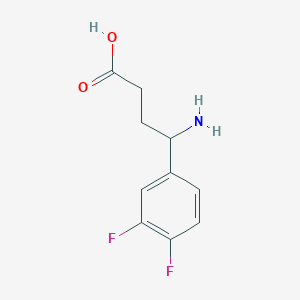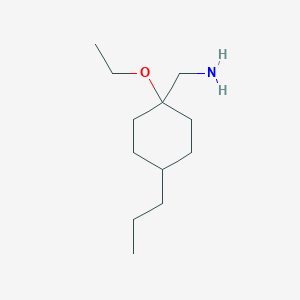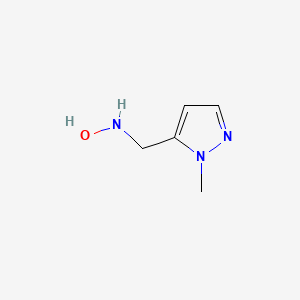
2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is a chemical compound characterized by its bromine atoms and sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dibromophenol and ethylene oxide.
Reaction Steps: The dibromophenol is first reacted with ethylene oxide to form 2-(2,6-dibromophenoxy)ethanol. This intermediate is then treated with chlorosulfonic acid to yield the final product, this compound.
Industrial Production Methods: On an industrial scale, the process involves large-scale reactors and controlled conditions to ensure the purity and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyl chloride group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles (e.g., amines, alcohols)
Major Products Formed:
Oxidation: Brominated phenols or carboxylic acids
Reduction: Alcohols or other reduced derivatives
Substitution: Sulfonyl amides, esters, or ethers
Applications De Recherche Scientifique
2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects through its reactive sulfonyl chloride group, which can form strong bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions. The molecular targets and pathways involved depend on the specific application, but often include enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
2,6-Dibromophenol: A related compound without the sulfonyl chloride group.
2-(2,6-Dibromophenoxy)ethyl chloride: Similar structure but with a chloride instead of a sulfonyl chloride group.
2,6-Dibromophenylsulfonyl chloride: A structural isomer with the sulfonyl chloride group in a different position.
Uniqueness: 2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is unique due to its combination of bromine atoms and sulfonyl chloride group, which provides distinct reactivity and utility in various applications.
Propriétés
Formule moléculaire |
C8H7Br2ClO3S |
|---|---|
Poids moléculaire |
378.47 g/mol |
Nom IUPAC |
2-(2,6-dibromophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Br2ClO3S/c9-6-2-1-3-7(10)8(6)14-4-5-15(11,12)13/h1-3H,4-5H2 |
Clé InChI |
ZMYQZXBSCJOSLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)OCCS(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)





![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)


![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)

![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
aminehydrochloride](/img/structure/B15325104.png)
